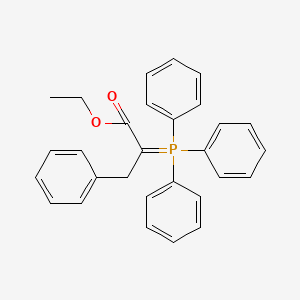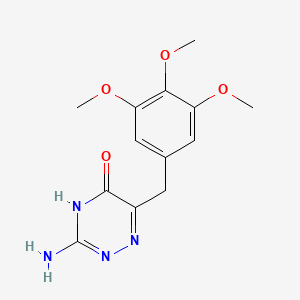
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the trimethoxybenzyl group in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scalability, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial properties.
Agriculture: Triazine derivatives are known for their herbicidal activity.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol is unique due to the presence of the trimethoxybenzyl group, which imparts distinct pharmacological properties
Properties
CAS No. |
61404-59-9 |
|---|---|
Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-amino-6-[(3,4,5-trimethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O4/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(18)15-13(14)17-16-8/h5-6H,4H2,1-3H3,(H3,14,15,17,18) |
InChI Key |
XHMXYVPLPZCNGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NN=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



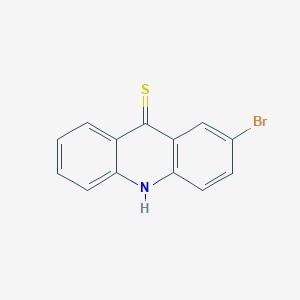
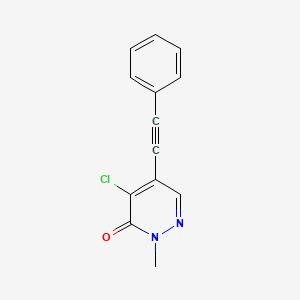
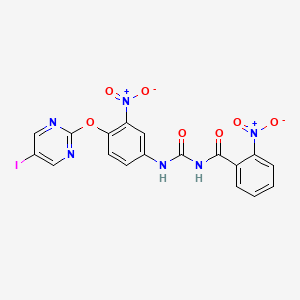
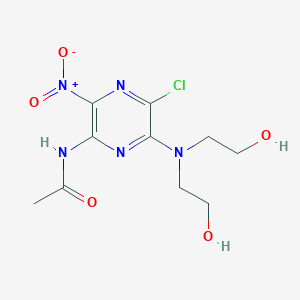
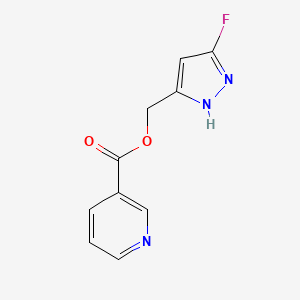

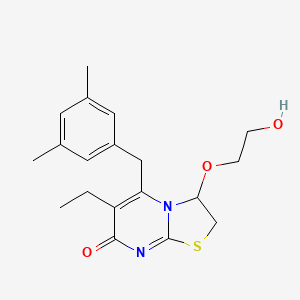
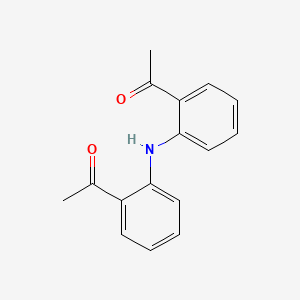
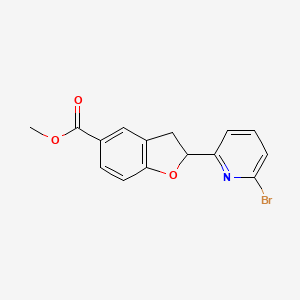
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
